
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of phenylurea compounds. CPPU has been widely used in agricultural practices to enhance the growth and development of crops. It is a potent cytokinin that stimulates cell division and elongation, leading to an increase in the yield and quality of crops. In addition, CPPU has also been studied for its potential use in the field of medicine.
Wirkmechanismus
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. This compound binds to cytokinin receptors on the cell surface, leading to the activation of downstream signaling pathways that promote cell division and elongation. This compound also affects the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on plants. It can increase the content of soluble sugars, organic acids, and amino acids in fruits, leading to an improvement in taste and quality. This compound can also enhance the activity of antioxidant enzymes, reducing the damage caused by oxidative stress. In addition, this compound can increase the content of chlorophyll and photosynthetic pigments, leading to an improvement in photosynthesis and plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea has several advantages for lab experiments, including its high potency and specificity. This compound can be used in small concentrations to achieve significant effects on plant growth and development. However, this compound also has limitations, including its potential toxicity to plants and the environment. Careful dosage and application are necessary to avoid negative effects.
Zukünftige Richtungen
There are several future directions for 1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea research, including its potential use in the field of medicine. This compound has been shown to have anti-inflammatory and anti-tumor effects in animal studies. Further research is needed to explore its potential as a therapeutic agent for human diseases. In addition, the molecular mechanisms underlying the effects of this compound on plant growth and development need to be further elucidated. The development of new derivatives and analogs of this compound with improved properties is also an area of future research.
Synthesemethoden
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea can be synthesized through a multistep process involving the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. This intermediate is then reacted with 4-fluorobenzoyl chloride to form 1-(4-fluorophenyl)-3-cyclopentylurea. Finally, the methyl group is introduced through the reaction with dimethyl sulfate to obtain this compound.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea has been extensively studied for its potential application in the field of agriculture. It has been shown to promote the growth and development of various crops, including grapes, kiwifruits, and apples. This compound can increase the size, quality, and yield of fruits by enhancing cell division and elongation. In addition, this compound can also delay fruit ripening and improve storage quality.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(4-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-16(12-4-2-3-5-12)13(17)15-11-8-6-10(14)7-9-11/h6-9,12H,2-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGNNCSIONQXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)




![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)



![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)
